Piperidine-4-Carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQUIOLAKNWNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621005 | |
| Record name | Piperidine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-94-8 | |
| Record name | Piperidine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Piperidine 4 Carboximidamide
General Synthetic Approaches to Piperidine-4-Carboximidamide Core Structures
A variety of synthetic strategies have been developed to construct the piperidine (B6355638) ring and introduce the carboximidamide functionality at the C4 position. These methods range from classical reactions involving functional group transformations to modern multicomponent reactions that allow for the rapid assembly of complex molecules.
Amino-dechlorination and amino-dealkoxylation reactions are powerful methods for the formation of carbon-nitrogen bonds. In the context of piperidine synthesis, these reactions can be utilized to introduce nitrogen-containing substituents. For instance, the synthesis of piperidine-4-carboxamide derivatives has been achieved through these methods. researchgate.netresearchgate.net This approach typically involves the reaction of a piperidine precursor bearing a leaving group, such as a chlorine atom or an alkoxy group, at the 4-position with an amine. While direct synthesis of this compound via this route is not extensively documented, the synthesis of its precursor, piperidine-4-carboxamide, has been reported. researchgate.netresearchgate.net The subsequent conversion of the carboxamide to the carboximidamide could then be envisioned.
A general scheme for this approach is presented below:
| Starting Material | Reagent | Reaction Type | Product |
| Piperidine-4-carbonyl chloride | Ammonia (B1221849) | Amino-dechlorination | Piperidine-4-carboxamide |
| Methyl piperidine-4-carboxylate | Ammonia | Amino-dealkoxylation | Piperidine-4-carboxamide |
This table illustrates a generalized approach for the synthesis of a precursor to this compound.
A common and direct route to this compound involves the reaction of 4-cyanopiperidine (B19701) derivatives. The cyano group serves as a versatile precursor to the carboximidamide functionality. 4-Cyanopiperidine is an important intermediate that can be prepared from piperidine-4-carboxamide (isonipecotamide) through dehydration using reagents like phosphorus oxychloride or thionyl chloride. google.comgoogle.com
The conversion of the nitrile to the amidine can be achieved through several methods, most notably the Pinner reaction. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate ester hydrochloride salt. Subsequent treatment of this Pinner salt with ammonia furnishes the desired carboximidamide.
An alternative approach involves the direct addition of hydrogen sulfide to 4-cyanopiperidine to yield piperidine-4-carbothioamide, which can then be converted to the carboximidamide. google.com
Table of Reaction Conditions for 4-Cyanopiperidine Conversion:
| Starting Material | Reagents | Intermediate | Final Product |
| 4-Cyanopiperidine | 1. HCl, Ethanol 2. Ammonia | Ethyl piperidine-4-carboximidate hydrochloride | This compound |
| 4-Cyanopiperidine hydrochloride | Hydrogen sulfide, Triethylamine (catalytic) | Piperidine-4-carbothioamide hydrochloride | (Following S-alkylation and amination) this compound |
This interactive table summarizes key synthetic routes starting from 4-cyanopiperidine.
Guanylating agents are reagents that introduce a guanidinyl group to a substrate, typically an amine. researchgate.netrsc.org While their primary use is for the synthesis of guanidines, the underlying reactivity can be adapted for the formation of related functionalities like carboximidamides. The synthesis of guanidines often proceeds through the reaction of an amine with a guanylating agent such as derivatives of pyrazole-1-carboximidamide, S-alkylisothioureas, or carbodiimides. rsc.org
For the synthesis of this compound, a potential strategy would involve the reaction of a suitable piperidine-based precursor with a reagent that can deliver the amidine nitrogen atoms. For example, the reaction of an activated piperidine-4-carboxylic acid derivative with an amino-imino species could potentially yield the target compound. Another approach involves the oxidative rearrangement of amidines into carbodiimides, which can then react with amines to form guanidines; this highlights the versatility of amidine-containing reagents in C-N bond formation. uantwerpen.besemanticscholar.org
Commonly Used Guanylating Agents: researchgate.netrsc.org
Thioureas
Isothioureas
Carbodiimides and Cyanamides
Pyrazole-1-carboximidamides
Triflyl guanidines
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. taylorfrancis.comresearchgate.netacs.org MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.comresearchgate.nettandfonline.com
For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can yield substituted piperidines. researchgate.net Another approach utilizes a one-pot reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid. acs.org While these reactions may not directly yield this compound, they can be used to construct a piperidine ring with a substituent at the 4-position (such as a cyano or ester group) that can be subsequently converted to the desired carboximidamide functionality. The versatility of MCRs allows for the incorporation of various functional groups, making it a valuable strategy for accessing diverse piperidine derivatives. rsc.org
Examples of Multicomponent Reactions for Piperidine Synthesis:
| Reaction Type | Reactants | Catalyst | Key Feature |
| Pseudo five-component | Aromatic aldehydes, anilines, alkyl acetoacetates | Ionic liquid researchgate.net | One-pot synthesis of substituted piperidines |
| Pseudo five-component | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | None specified acs.org | Generation of highly functionalized piperidines |
| One-pot, three-component | Aromatic aldehydes, amines, acetoacetic esters | ZrOCl2·8H2O taylorfrancis.com | Aqua-compatible conditions |
| One-pot | Dimethyl malonate, formaldehyde O-benzyl oxime | Yb(OTf)3 / AgOTf tandfonline.com | Synthesis of piperidone tricarboxylate |
This table provides an overview of different multicomponent strategies for synthesizing the piperidine core.
Stereoselective Synthesis of Chiral this compound
The development of stereoselective methods for the synthesis of chiral piperidines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry.
Enantioselective synthesis of chiral piperidine derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. dicp.ac.cnresearchgate.netnih.gov These methods allow for the precise control of the stereochemistry at the chiral centers of the piperidine ring.
One approach involves the asymmetric reduction of pyridine (B92270) precursors. dicp.ac.cn For instance, rhodium-catalyzed reductive transamination of pyridinium salts can produce a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn Another strategy is the use of chiral auxiliaries, such as D-arabinopyranosylamine, in domino Mannich–Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can then be further elaborated to yield the desired chiral piperidine derivatives.
Furthermore, chemo-enzymatic methods have emerged as a powerful tool for the asymmetric dearomatization of activated pyridines, leading to stereo-enriched piperidines. nih.gov A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into well-defined chiral 3- and 3,4-substituted piperidines. nih.gov These enantioselective routes provide access to chiral piperidine scaffolds that can be functionalized to afford chiral this compound. A feasible route to access chiral 2-substituted piperidine-4-carboxylic acids, which are versatile pharmaceutical intermediates, has been established from N-Cbz amino acid derivatives and Meldrum's acid. researchgate.net
Summary of Enantioselective Strategies:
| Strategy | Key Feature | Example |
| Asymmetric Catalysis | Rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cn | Synthesis of various chiral piperidines and fluoropiperidines. dicp.ac.cn |
| Chiral Auxiliaries | Use of D-arabinopyranosylamine in a domino Mannich–Michael reaction. researchgate.net | High diastereoselectivity in the formation of N-arabinosyl dehydropiperidinones. researchgate.net |
| Biocatalysis | Chemo-enzymatic dearomatization of activated pyridines. nih.gov | Stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov |
| Chiral Pool Synthesis | Starting from easily accessible N-Cbz amino acid derivatives. researchgate.net | Synthesis of chiral 2-substituted piperidine-4-carboxylic acids. researchgate.net |
This table highlights various approaches for the stereoselective synthesis of chiral piperidine derivatives.
Diastereoselective Control in Synthesis
Achieving diastereoselective control in the synthesis of substituted piperidines is a significant challenge, essential for producing specific isomers. Various strategies have been developed to this end, ranging from catalyzed reactions to chemo-enzymatic approaches.
One effective method involves the hydrogenation of substituted pyridines. For instance, the hydrogenation of disubstituted pyridines using catalysts like Platinum(IV) oxide (PtO₂) under mild conditions preferentially yields cis-piperidines. whiterose.ac.uk The inherent stereochemistry of the starting material and the reaction conditions guide the formation of one diastereomer over another. Further stereochemical diversity can be achieved through subsequent epimerization of the initial products. whiterose.ac.uk
Another powerful strategy is the diastereoselective functionalization of existing piperidine rings. Highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates provide direct access to vicinally-substituted piperidine compounds. rsc.org This umpolung-type synthetic sequence allows for the introduction of vicinal (C2, C3) substituents in a controlled manner. rsc.org Similarly, organocatalytic domino reactions, such as the Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol, can create polysubstituted piperidines with up to four contiguous stereocenters with excellent selectivity. acs.org
Multi-component reactions also offer a pathway to highly substituted piperidines with significant stereocontrol. A novel four-component reaction using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate has been shown to be highly stereoselective, forming only one diastereomer of piperidin-2-one substituted pyridinium salts. dntb.gov.uaresearchgate.netresearchgate.net Furthermore, radical (4+2) cycloaddition reactions catalyzed by boronyl radicals can produce polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov
Chemo-enzymatic methods represent a burgeoning field for stereocontrolled synthesis. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, demonstrating the power of combining chemical and biological catalysis to achieve precise stereochemistry. researchgate.netacs.org
Table 1: Examples of Diastereoselective Synthesis Methods for Piperidine Derivatives
| Method | Key Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|
| Pyridine Hydrogenation | PtO₂, H₂ | Predominantly cis-piperidines | whiterose.ac.uk |
| Carbolithiation | Alkyllithiums, α-aryl piperidine enecarbamates | Diastereoselective synthesis of vicinally-substituted piperidines | rsc.org |
| Four-Component Reaction | Pyridinium ylides, aldehydes, Michael acceptors, ammonium acetate | Highly stereoselective formation of a single diastereomer | dntb.gov.uaresearchgate.netresearchgate.net |
| Radical (4+2) Cycloaddition | Diboron(4) compounds, 4-phenylpyridine | Polysubstituted piperidines in high yield and diastereoselectivity | nih.gov |
| Chemo-enzymatic Cascade | Amine oxidase, Ene imine reductase (EneIRED) | Stereo-defined 3- and 3,4-substituted piperidines | researchgate.netacs.org |
Derivatization and Functionalization Strategies
The functionalization of the this compound scaffold is critical for modulating its chemical properties and exploring its utility in various scientific domains. Strategies focus on creating analogs with diverse substituents, incorporating the core structure into larger hybrid molecules, and modifying the piperidine nitrogen.
Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of piperidine-containing compounds is a cornerstone of medicinal chemistry and materials science. ajchem-a.comresearchgate.net A variety of methods have been developed for the efficient construction of highly substituted piperidine derivatives. ajchem-a.com These techniques include multi-component reactions, which allow for the assembly of complex molecules in a single step, and the use of green chemistry methods such as water-initiated processes and solvent-free reactions. ajchem-a.comajchem-a.com
For example, the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide has been achieved through amino-de-chlorination and amino-de-alkoxylation reactions. researchgate.net While this example refers to a carboxamide, the synthetic principles are applicable to the analogous carboximidamide structure. The development of novel techniques for constructing these heterocyclic compounds remains a major focus in organic synthesis. ajchem-a.com
Incorporation into Hybrid Scaffolds
Molecular hybridization is a powerful strategy that combines distinct chemical scaffolds to create new molecules with potentially enhanced or novel properties. The this compound moiety can be incorporated into larger, hybrid structures.
A notable example is the design and synthesis of piperine-carboximidamide hybrids. semanticscholar.org In this approach, the aryl carboximidamide pharmacophore is chemically linked to a piperine (B192125) backbone. semanticscholar.org The synthesis involves coupling amidoximes with piperic acid (derived from the hydrolysis of piperine) using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) at room temperature. semanticscholar.org This strategy demonstrates how the carboximidamide group, attached to a piperidine-like structure (in this case, part of the piperine alkaloid), can be integrated into a larger molecular framework. The synthesis of scaffolds featuring both pyridine and piperidine moieties joined by a substituted methylene group further illustrates the chemical strategies used to create complex hybrid systems. researchgate.net
Modifications at the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's properties. researchgate.net N-alkylation is a fundamental transformation for this purpose.
Standard methods for N-alkylation include reacting the piperidine with an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The base neutralizes the acid formed during the reaction, facilitating the monoalkylation of the nitrogen. researchgate.net
Another widely used technique is reductive amination. This process involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This method is central to the synthesis of various N-substituted piperidine and piperazine (B1678402) derivatives. nih.gov These modifications at the piperidine nitrogen are crucial for tuning the molecule's steric and electronic properties.
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and selective pathways for the synthesis of complex molecules like this compound. Modern synthetic chemistry increasingly relies on catalytic methods to construct heterocyclic frameworks, with a significant trend moving towards environmentally benign, metal-free systems.
Metal-Free Catalysis in N-Heterocyclic Framework Synthesis
The synthesis of nitrogen-containing heterocycles, including the piperidine ring, is increasingly benefiting from metal-free catalytic systems. rsc.org These approaches avoid potential contamination of the final product with residual metals and often align with the principles of green chemistry. frontiersin.org
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, proline-catalyzed Mannich reactions are instrumental in forming piperidine alkaloids. rsc.orgrsc.org This biomimetic approach mimics natural biosynthetic pathways to create complex heterocyclic structures. rsc.org The use of organocatalysts can be combined with biocatalysis in hybrid cascades, where an enzyme generates a reactive intermediate that then enters an organocatalytic cycle to form the final product. rsc.orgrsc.org
Other metal-free strategies include photoredox catalysis using organic dyes and electrochemical synthesis. frontiersin.orgnih.gov Intramolecular electrochemical C-H amination, for instance, uses electricity to facilitate the formation of N-heterocycles without the need for metal catalysts or external oxidants. frontiersin.org These methods are valued for their high efficiency and reduced environmental impact, representing the forefront of modern synthetic chemistry for N-heterocyclic frameworks. rsc.orgresearchgate.net
Table 2: Overview of Metal-Free Catalytic Approaches for N-Heterocycle Synthesis
| Catalytic Approach | Catalyst Type | Example Reaction | Reference |
|---|---|---|---|
| Organocatalysis | Small organic molecules (e.g., Proline) | Mannich reaction for alkaloid synthesis | rsc.orgrsc.org |
| Hybrid Bio-organocatalysis | Enzyme (e.g., Transaminase) + Organocatalyst (e.g., Proline) | Cascade synthesis of 2-substituted piperidines | rsc.orgrsc.org |
| Electrochemical Synthesis | Electricity | Intramolecular C-H amination | frontiersin.org |
| Photoredox Catalysis | Organic Dyes (e.g., Eosin Y) | Radical cascade annulations | nih.gov |
Organocatalyzed Electrochemical Approaches
The synthesis of this compound and its derivatives through organocatalyzed electrochemical methods represents an emerging and environmentally conscious approach in organic chemistry. This strategy combines the principles of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, with electrochemistry, where reactions are driven by an electric current. This combination offers a unique avenue for the construction of the piperidine core and the formation of the carboximidamide group under mild and sustainable conditions. While direct, single-step organocatalyzed electrochemical methods for the synthesis of this compound are still under development, a multi-step approach leveraging established principles in both fields provides a viable synthetic pathway.
A plausible strategy involves the initial formation of a suitable piperidine precursor containing a nitrile group (piperidine-4-carbonitrile), followed by the electrochemical conversion of the nitrile to the desired carboximidamide, potentially facilitated by an organocatalyst.
Formation of the Piperidine Ring
Organocatalysis offers a powerful toolkit for the enantioselective synthesis of substituted piperidines. nih.govscholaris.ca Methods such as the intramolecular aza-Michael addition of N-tethered alkenes can be employed to construct the piperidine ring with high stereocontrol. nih.gov For instance, a quinoline-based organocatalyst in the presence of a cocatalyst like trifluoroacetic acid can facilitate the cyclization of an appropriate aminonitrile precursor to yield a protected 4-cyanopiperidine derivative in good yields and high enantiomeric excess. nih.gov
Electrochemical Conversion of Nitrile to Amidine
The transformation of a nitrile to an amidine is a key step in this synthetic strategy. Electrochemical methods provide a green alternative to traditional chemical reagents for this conversion. The process generally involves the reduction of the nitrile at the cathode to form a reactive intermediate, which then reacts with an amine source.
While the literature does not yet describe a direct organocatalyzed electrochemical amination of piperidine-4-carbonitrile, the principles can be inferred from related transformations. The electrochemical reduction of imines for the synthesis of piperidine derivatives has been successfully demonstrated, highlighting the utility of electrochemistry in forming N-heterocycles. beilstein-journals.orgresearchgate.net Furthermore, the amination of nitriles to form amidines is a known chemical transformation, and electrochemical approaches to amine oxidation for nitrile synthesis have been explored. nih.govresearchgate.net
A potential reaction scheme is outlined below:
Table 1: Proposed Organocatalyzed Electrochemical Synthesis of this compound
| Step | Reactant | Reagents/Conditions | Intermediate/Product |
| 1 | Protected Piperidine-4-carbonitrile | Electrochemical cell (e.g., undivided cell with a carbon-based cathode), supporting electrolyte (e.g., tetra-n-butylammonium perchlorate), ammonia source (e.g., ammonium chloride), organocatalyst (e.g., thiourea derivative) | Protected this compound |
| 2 | Protected this compound | Deprotection conditions (e.g., acid or base hydrolysis) | This compound |
Detailed Research Findings:
Research in related areas provides foundational support for this proposed methodology. For example, the electroreductive cyclization of imines with terminal dihaloalkanes has been shown to produce piperidine derivatives in good yields. beilstein-journals.org This demonstrates the feasibility of forming the piperidine ring electrochemically.
Furthermore, recent advancements have combined biocatalysis with electrochemical methods, such as Ni-electrocatalytic decarboxylative cross-coupling, for the synthesis of complex piperidine derivatives. chemistryviews.org While not strictly organocatalysis, this highlights the growing trend of integrating catalytic methods with electrochemistry for the synthesis of valuable nitrogen-containing heterocycles.
The development of direct organocatalyzed electrochemical approaches for the synthesis of this compound is an active area of research. The potential benefits of such a method, including improved safety, reduced waste, and enhanced control over reactivity and selectivity, continue to drive innovation in this field.
Mechanistic Investigations of Chemical Reactivity and Transformations
Reaction Mechanisms of Piperidine-4-Carboximidamide and its Derivatives
The chemical behavior of this compound is dictated by the interplay between the nucleophilic amidine functional group and the reactivity of the saturated heterocyclic piperidine (B6355638) ring.
The amidine group, -C(=NH)NH2, is a key center of reactivity in this compound. While amidines can be formed via the nucleophilic addition of amines to nitriles, a reaction often catalyzed by metal species like Zn(II), the amidine group itself can act as a potent nucleophile in subsequent synthetic transformations. rsc.orgrsc.org
A significant application demonstrating this nucleophilicity is the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, which are valuable scaffolds in medicinal chemistry. In this pathway, a derivative such as N-hydroxy-piperidine-4-carboximidamide is utilized as the key starting material. googleapis.com The reaction proceeds when the N-hydroxyamidine is treated with an acylating agent, for instance, an acyl chloride like 3-fluorobenzoyl chloride. googleapis.com The nitrogen atom of the hydroxyamidine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by an intramolecular cyclization and dehydration step, yielding the stable 3,5-disubstituted 1,2,4-oxadiazole ring system, where the piperidine moiety is attached at the 3-position of the newly formed heterocycle. googleapis.com
A summary of key reagents in these transformations is presented below.
| Starting Material | Reagent(s) | Product Type | Reference |
| N-hydroxy-1-(4-isopropylbenzoyl)this compound | 3-fluorobenzoyl chloride, triethylamine | 1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone | googleapis.com |
| Piperidine-4-carbonitrile | Hydroxylamine hydrochloride, triethylamine | N-hydroxy-piperidine-4-carboximidamide | googleapis.com |
| Compound of Formula (IIa) | Compound of Formula (III) | Compound of Formula (Ic) (this compound derivative) | googleapis.com |
The saturated carbon framework of the piperidine ring can undergo oxidation. Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals show that the reaction proceeds via hydrogen atom abstraction from the C-H or N-H bonds. acs.org The C2 position (adjacent to the nitrogen) is particularly susceptible to this abstraction. acs.org The stability and reactivity of piperidine derivatives can be significantly influenced by the nature of substituents on the ring, which can alter the electron density and steric environment. scbt.com For example, electron-withdrawing groups can reduce the nucleophilicity of the ring nitrogen. masterorganicchemistry.com Various catalytic systems, including those based on iridium, have been developed for the stereoselective synthesis of substituted piperidines through cascades of oxidation, amination, and reduction. nih.gov
The presence of a hydroxyl group on a piperidine ring introduces alternative and often specific oxidation pathways. The oxidation of 4-substituted 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) derivatives, which are structurally related to piperidine, serves as a model for these reactions. In the case of 4-hydroxy-TEMPO (TEMPOL), reaction with hydroxyl radicals is proposed to initiate via hydrogen abstraction from the carbon atom at the 4-position (the one bearing the hydroxyl group). researchgate.net This is followed by further reaction with either a second hydroxyl radical or dioxygen to yield the corresponding ketone, 4-oxo-TEMPO (TEMPONE). researchgate.net
In other systems, such as 2-(piperidinyl)ethanol derivatives, chemical oxidation using reagents like mercury(II)-ethylenediaminetetraacetic acid (Hg(II)-EDTA) results in a regioselective dehydrogenation. researchgate.net This process forms an iminium function involving the tertiary alpha-carbon atom of the piperidine ring. researchgate.net This reactive iminium intermediate can then undergo intramolecular cyclization with the hydroxyl group to yield diastereomeric mixtures of oxazolidines. researchgate.net These studies demonstrate that the hydroxyl group can direct the site of oxidation or participate in subsequent intramolecular reactions.
Elucidation of Reaction Pathways and Transition States
Understanding the intricate details of reaction mechanisms requires a combination of computational modeling and experimental verification to map out energetic landscapes and validate proposed intermediates and pathways.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. By optimizing the geometries of reactants, products, and transition states, researchers can calculate reaction energetics and predict the most likely pathways.
A detailed theoretical study on the OH-initiated atmospheric oxidation of piperidine provides significant insight into the reactivity of the ring system. acs.org Using quantum chemistry calculations, the potential energy surface for the reaction was mapped, revealing that the process begins with hydrogen abstraction. The calculations showed different activation barriers for abstraction from the four unique positions on the piperidine ring (N1, C2, C3, and C4). acs.org For the more stable equatorial conformer of piperidine at 298 K, the calculations predicted specific branching ratios for the initial H-abstraction, indicating the relative likelihood of reaction at each site. acs.org For example, the HO₂-elimination step in piperidine oxidation has been calculated to have a reaction barrier of 19.2 kcal/mol. Such computational approaches allow for the prediction of regioselectivity and the identification of key transition states that govern the reaction outcome.
Table 1: Calculated H-Abstraction Branching Ratios for Equatorial Piperidine + OH at 298 K
| Abstraction Site | Atom Number | Branching Ratio | Reference |
|---|---|---|---|
| N-H | N¹ | 32% | acs.org |
| α-C-H | C² | 53% | acs.org |
| β-C-H | C³ | 13% | acs.org |
| γ-C-H | C⁴ | 2% | acs.org |
Experimental studies are essential to confirm the pathways predicted by computational models. For the OH-initiated oxidation of piperidine, experimental product analysis confirmed that the reaction proceeds via H-abstraction from both the N-H and C-H groups. acs.org The major product identified was 2,3,4,5-tetrahydropyridine, an imine resulting from abstraction at the C2 position, which aligns with the computational prediction that this is the most favorable pathway. acs.org The formation of minor products like 1-nitrosopiperidine also supported the occurrence of H-abstraction at the N1 position. acs.org
Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its molecular structure, where the piperidine ring and the carboximidamide group are the primary sites for chemical transformations. The interplay between the electronic and steric properties of substituents on these moieties, as well as the stereochemical orientation of the molecule, dictates the course and outcome of its reactions.
The carboximidamide group, with its nucleophilic nitrogen atoms and electrophilic carbon, is a key site for reactions. vulcanchem.com Its reactivity can be modulated by N-substitution. For instance, N-hydroxy derivatives exhibit altered electronic properties and reactivity profiles. vulcanchem.com The introduction of substituents on an attached phenyl ring in related carboximidamide structures has been shown to significantly impact their biological and chemical activity. nih.gov Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) on an aromatic ring attached to the carboximidamide can influence the nucleophilicity of the nitrogen atoms and the electrophilicity of the imine carbon. nih.govlibretexts.org
Substituents on the piperidine ring also play a crucial role. The piperidine nitrogen's basicity and nucleophilicity are affected by substituents on the ring. Electron-withdrawing groups can decrease the basicity, while electron-donating alkyl groups can increase it. The position of these substituents is also critical. A substituent at the C4 position, such as a methyl group, provides a specific spatial arrangement that can influence interactions and reactivity. vulcanchem.com Studies on related piperidine systems show that reactivity generally decreases with increased steric bulk around the reaction center. For example, in SNAr reactions, piperidine is a more reactive nucleophile than more sterically hindered amines. unilag.edu.ng
The following table summarizes the predicted influence of various substituents on the chemical transformations of this compound, based on established chemical principles and findings from related structures.
| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Rationale |
| Carboximidamide-N' | Electron-Withdrawing Group (e.g., -COR, -SO2R) | Decreases nucleophilicity of the N'-nitrogen; may increase the acidity of the N'-H proton. | Inductive and resonance effects withdraw electron density from the nitrogen atom. libretexts.org |
| Electron-Donating Group (e.g., -Alkyl) | Increases nucleophilicity of the N'-nitrogen. | Inductive effect pushes electron density towards the nitrogen atom. libretexts.org | |
| Hydroxyl (-OH) | Alters electronic properties and hydrogen bonding capabilities, modifying interactions with electrophiles. vulcanchem.com | The oxygen atom can participate in hydrogen bonding and has distinct electronic effects compared to nitrogen or carbon substituents. | |
| Piperidine Ring (C4) | Alkyl Group (e.g., -CH3) | Can provide steric hindrance to approaching reagents; minor electronic effect on the distal carboximidamide group. | The equatorial position is generally favored to minimize steric strain, influencing the overall conformation. vulcanchem.com |
| Hydroxyl (-OH) | Can be a site for further reactions (e.g., oxidation, etherification) and can influence solubility and hydrogen bonding. acs.org | Introduces a new functional group with distinct reactivity. | |
| Piperidine Ring (N1) | (If the carboximidamide is at C4 and N1 is substituted) | Substituents on the piperidine nitrogen (e.g., Boc group) significantly influence the reactivity of the ring, for instance by enabling α-lithiation. escholarship.org | The nature of the N1 substituent dictates the electronic and steric environment of the entire ring. |
Research on piperine-carboximidamide hybrids has demonstrated that the nature of the substituent on a benzene (B151609) carboximidamide moiety directly correlates with activity. nih.gov For example, a chloro-substituent (an electron-withdrawing group) at the meta position of the benzene ring resulted in significant activity in biological assays. nih.gov This highlights the profound impact of electronic effects transmitted through the carboximidamide structure.
The three-dimensional arrangement of atoms in this compound and its derivatives is a critical determinant of their reactivity. The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions, leading to different stereochemical outcomes in reactions.
The stereochemical configuration of substituents on the piperidine ring can direct the approach of reagents and stabilize transition states in a selective manner. For instance, in reactions involving the functionalization of the piperidine ring, the existing stereocenters can lead to high diastereoselectivity. Studies on the carbolithiation of piperidine-based enecarbamates have shown that a methyl group at the C4 position can lead to the formation of a single diastereomer. escholarship.org This stereocontrol is attributed to the substituent's influence on the conformational preference of the ring and the transition state energies. The C4 methyl group is thought to favor a transition state where a stabilizing donor-acceptor interaction can occur. escholarship.org
When piperidine derivatives undergo cyclization reactions, the stereochemistry of the starting material often dictates the stereochemistry of the product. For example, the cyclization of certain amino-aldehydes to form piperidines can proceed stereoselectively. mdpi.com The initially formed trans-isomer can sometimes convert to the more thermodynamically stable cis-isomer over time, indicating that both kinetic and thermodynamic control are important factors influenced by the molecule's stereochemistry. mdpi.com
The impact of stereochemistry on reactivity can be summarized in the following table, drawing on principles observed in piperidine chemistry.
| Stereochemical Feature | Impact on Chemical Transformations | Example/Rationale |
| Chair Conformation | The axial and equatorial positions of substituents create different steric environments, influencing the direction of nucleophilic or electrophilic attack. | An incoming bulky reagent may preferentially attack from the less hindered equatorial side. |
| Cis/Trans Isomerism | The relative orientation of substituents on the piperidine ring affects ring conformation and stability, which in turn influences reaction rates and product distributions. | In substitution reactions, the leaving group's orientation (axial vs. equatorial) can affect the rate. The formation of a more stable trans or cis product can be the driving force of a reaction. mdpi.com |
| Diastereoselectivity | A pre-existing chiral center on the piperidine ring can direct the formation of a new chiral center with a specific configuration. | A C4-substituent on a piperidine enecarbamate directs lithiation to produce a single diastereomer, showcasing high stereocontrol. escholarship.org |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of Piperidine-4-Carboximidamide, offering insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the carboximidamide group. The piperidine ring, which typically adopts a chair conformation, will have axial and equatorial protons that may exhibit complex splitting patterns due to geminal and vicinal coupling.
Protons on the piperidine ring adjacent to the nitrogen atom (C2 and C6) are anticipated to appear in the range of δ 2.8-3.5 ppm. researchgate.netnih.gov The protons at C3 and C5 would likely resonate further upfield, around δ 1.5-2.2 ppm. researchgate.netnih.gov The methine proton at the C4 position, attached to the carbon bearing the carboximidamide group, is expected to be a multiplet around δ 2.6 ppm. researchgate.net The protons of the N-H groups in the carboximidamide and the piperidine ring are exchangeable and may appear as broad singlets. Specifically, the NH proton of the piperidine ring might be observed around δ 5.85, while the NH₂ protons of the carboximidamide group could appear near δ 6.19 ppm, although their chemical shift can be highly dependent on solvent and concentration. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Piperidine N-H | Variable, broad | Singlet |
| C2-H, C6-H (axial & equatorial) | 2.8 - 3.5 | Multiplet |
| C3-H, C5-H (axial & equatorial) | 1.5 - 2.2 | Multiplet |
| C4-H | ~2.6 | Multiplet |
| Carboximidamide N-H₂ | Variable, broad | Singlet |
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The carbon atom of the carboximidamide group (C=N) is a key diagnostic signal, expected to appear significantly downfield, potentially around δ 157-162 ppm. nih.govtandfonline.com
The carbons of the piperidine ring will have characteristic shifts. The carbons adjacent to the nitrogen (C2 and C6) are expected to resonate at approximately δ 46 ppm. nih.govchemicalbook.com The C3 and C5 carbons would likely appear around δ 23-25 ppm. nih.govchemicalbook.com The C4 carbon, being attached to the electron-withdrawing carboximidamide group, will be shifted downfield relative to a simple piperidine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| Carboximidamide (C=N) | 157 - 162 |
| C2, C6 | ~46 |
| C4 | >40 |
| C3, C5 | 23 - 25 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the piperidine ring. For instance, it would show correlations between the protons at C2/C6 and C3/C5, as well as between the C3/C5 protons and the C4 proton, confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal of the piperidine ring to its corresponding carbon atom, such as the C2 protons to the C2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This would be crucial to confirm the attachment of the carboximidamide group to the C4 position of the piperidine ring by showing a correlation from the C4 proton to the carboximidamide carbon.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups present in this compound.
The IR and Raman spectra of this compound are expected to display characteristic bands for the N-H, C-N, and C=N bonds.
N-H Stretching: The N-H stretching vibrations of the piperidine secondary amine and the primary amine of the carboximidamide group are expected to appear as broad bands in the region of 3200-3500 cm⁻¹. tandfonline.comvulcanchem.com The presence of multiple bands in this region can be attributed to symmetric and asymmetric stretching modes of the NH₂ group.
C=N Stretching: A strong absorption band corresponding to the C=N stretching of the imidamide group is anticipated around 1622-1640 cm⁻¹. tandfonline.com
N-H Bending: The N-H bending vibrations (scissoring) of the NH₂ group typically appear in the region of 1580-1650 cm⁻¹, potentially overlapping with the C=N stretch.
C-N Stretching: The C-N stretching vibrations of the piperidine ring and the carboximidamide group will be found in the fingerprint region, generally between 1000-1350 cm⁻¹.
The Raman spectrum is complementary to the IR spectrum and is particularly useful for observing the C=N double bond and the symmetric vibrations of the molecule. mdpi.com
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| N-H (Amine/Amidine) | Stretching | 3200 - 3500 |
| C=N (Imidamide) | Stretching | 1622 - 1640 |
| N-H (Amidine) | Bending | 1580 - 1650 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-N | Stretching | 1000 - 1350 |
The analysis of this compound in the solid phase can be accomplished using techniques such as solid-state NMR, FT-IR, and Raman spectroscopy. Solid-phase analysis is particularly relevant if the compound is synthesized on a solid support, a common strategy in medicinal chemistry to create libraries of related molecules. researchgate.net
In-situ Raman spectroscopy can be employed to monitor the synthesis or any solid-state transformations, such as polymorphic changes, in real-time. mdpi.com Different crystal forms (polymorphs) of the compound would exhibit unique Raman signatures, allowing for their identification and quantification. mdpi.com Solid-state NMR can provide information about the molecular conformation and packing in the crystal lattice.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structure of molecules, as well as assessing sample purity. For this compound, various MS methods provide critical data.
Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight Determination
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 127.19 g/mol , and its exact mass is 127.110947427 Da. nih.gov In an EIMS experiment, the primary goal is to identify the molecular ion peak (M+), which corresponds to this exact mass.
The high energy of electron ionization often causes the molecular ion to fragment. For compounds containing a piperidine ring, fragmentation patterns are diagnostic. researchgate.netnist.gov While a specific EIMS spectrum for this compound is not publicly detailed, analysis of similar structures suggests that characteristic fragments would arise from the cleavage of the C-C bond between the piperidine ring and the carboximidamide group, as well as the opening of the piperidine ring itself. researchgate.net The absence or low intensity of the molecular ion peak is also a possibility for some piperidine analogues under EI conditions. researchgate.net
Table 1: EIMS Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₃N₃ | nih.gov |
| Molecular Weight | 127.19 g/mol | nih.gov |
| Exact Mass | 127.110947427 Da | nih.gov |
| Expected Molecular Ion (M+) | m/z 127.1110 |
| Potential Fragmentation Sites | Cleavage of the piperidine ring; loss of the carboximidamide group. | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for separating components of a mixture and identifying them based on their mass-to-charge ratio. It is a primary method for determining the purity and confirming the identity of this compound. bldpharm.com The technique's high sensitivity allows for the detection of trace-level impurities, which is critical in pharmaceutical quality control. nih.govlcms.cz
An LC-MS method for analyzing this compound would involve separating the compound from any impurities on a chromatography column, such as a C18 column, followed by detection with a mass spectrometer. nih.gov The identity of the compound is confirmed by matching its retention time and its measured mass-to-charge ratio with that of a reference standard. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com For complex separations where impurities might co-elute, advanced techniques like two-dimensional LC (2D-LC) can be employed for a more accurate purity assessment. chromatographyonline.com
Table 2: Representative LC-MS Parameters for Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Chromatography Column | Atlantis C18 (or equivalent) | Provides good retention and separation for polar compounds. nih.gov |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724)/methanol. | Acidified mobile phase promotes protonation for positive ion mode ESI. nih.govlcms.cz |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules; positive mode detects the protonated molecule [M+H]⁺. |
| Detection | Quadrupole Mass Analyzer | Scans for the target mass-to-charge ratio (m/z) of the protonated molecule. |
| Expected Ion | [C₆H₁₃N₃ + H]⁺ | m/z 128.1182 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and thermally stable compounds within a mixture. etamu.edu Its application to this compound is suitable for analyzing the compound in the presence of other volatile components or for identifying it as part of a complex mixture, such as in extracts of natural products where piperidine alkaloids are present. nih.gov
The process involves injecting the sample into the GC, where it is vaporized and separated as it travels through a capillary column. lancashire.ac.uk The separated components then enter the mass spectrometer for detection and identification. lancashire.ac.uk Given the polarity of the amine and amidine groups, derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte, leading to better chromatographic peak shape. The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for identification. googleapis.com
Table 3: Illustrative GC-MS Analytical Data
| Parameter | Value | Reference |
|---|---|---|
| Separation Column | 5% phenyl/95% methyl silicone capillary column | A common stationary phase for general-purpose analysis. unodc.org |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the analyte through the column. etamu.edu |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI conditions for generating reproducible fragmentation patterns. hmdb.ca |
| Example Retention Time (Rt) | 3.9 min (for a related derivative) | googleapis.com |
| Detected Ion (as derivative) | M+H = 272 (for a related derivative) | googleapis.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. ijprajournal.com
Electronic Absorption Studies
The electronic absorption spectrum of a molecule is dependent on its chromophores—the parts of the molecule that absorb light. msu.edu this compound contains a saturated piperidine ring and a carboximidamide group. These structures lack extended conjugated π-systems. libretexts.org The primary electronic transitions available are from non-bonding (n) electrons on the nitrogen atoms to anti-bonding sigma orbitals (σ*).
These n→σ* transitions typically occur at high energies, corresponding to wavelengths in the far-UV region (below 220 nm). msu.edursc.org The amidine group (C=N) also possesses non-bonding electrons and a π-bond, allowing for n→π* and π→π* transitions. However, without conjugation, these absorptions are also expected to be weak and occur at low wavelengths. libretexts.org Therefore, this compound is expected to be largely transparent in the near-UV (220-400 nm) and visible (400-800 nm) regions.
Table 4: Expected Electronic Transitions for this compound
| Functional Group | Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
|---|---|---|---|
| Amine (N-H) | n → σ* | < 220 nm | Low to Medium |
| Amidine (C=N) | n → π* | < 220 nm | Low |
| Amidine (C=N) | π → π* | < 200 nm | Medium |
Charge Transfer Interaction Analysis
While this compound does not exhibit significant internal absorption, it can participate in intermolecular charge-transfer (CT) interactions. libretexts.org Acting as an n-electron donor (Lewis base) through its nitrogen lone pairs, it can form a CT complex with a suitable electron acceptor (Lewis acid). nih.gov This interaction creates new molecular orbitals, and electronic transitions between them give rise to a new, often intense, absorption band at a longer wavelength, frequently in the visible region. libretexts.orgresearchgate.net
The formation of these CT complexes can be studied spectrophotometrically. By mixing this compound with a known π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or a σ-acceptor like iodine, a colored solution would likely form. nih.gov Analysis of the new CT band allows for the calculation of important parameters such as the formation constant (KCT) of the complex and the energy of the charge transfer (ECT), providing insight into the stability and electronic nature of the donor-acceptor interaction. nih.govmdpi.com
Table 5: Hypothetical Data for a Charge-Transfer Complex
| Acceptor | Solvent | CT Band (λmax) | Formation Constant (KCT) (L mol⁻¹) | CT Energy (ECT) (eV) |
|---|---|---|---|---|
| DDQ | Chloroform | ~460 nm | High | ~2.5 |
| Iodine | Chloroform | ~365 nm | Moderate | ~3.4 |
Data is modeled on analogous studies with piperidine derivatives. nih.govmdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a crystal, a detailed model of the electron density can be generated, revealing atomic positions, bond lengths, bond angles, and conformational details. wikipedia.org
While specific crystallographic data for this compound is not widely published, analysis of closely related piperidine-containing structures provides significant insight into the expected solid-state conformation. For instance, studies on derivatives like N-Carbamoyl-Piperidine-4-Carboxylic Acid and Piperidine-1-carboximidamide have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.netnih.gov In this conformation, substituents can occupy either axial or equatorial positions. nih.gov
In the crystal structure of Piperidine-1-carboximidamide, the analysis revealed C=N double bond and C-N single bond characteristics within the carboximidamide group. nih.gov The molecules in the crystal are linked by N—H⋯N hydrogen bonds, forming a two-dimensional network. nih.gov Such hydrogen bonding patterns are critical for understanding the solid-state packing and physical properties of the compound. The data obtained from such an analysis is highly detailed, as illustrated by the crystallographic data for a related compound.
Table 1: Example Crystallographic Data for Piperidine-1-carboximidamide nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₃N₃ |
| Molecular Weight (Mr) | 127.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2193 (9) |
| b (Å) | 5.5784 (5) |
| c (Å) | 10.4885 (7) |
| β (°) | 91.887 (4) |
| Volume (ų) | 714.55 (10) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the separation, identification, and quantification of compounds. For piperidine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov This technique uses a non-polar stationary phase (often a C18, or octadecylsilyl, column) and a polar mobile phase. sielc.comnih.gov
The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase for analyzing piperidine-containing compounds consists of a mixture of acetonitrile and an aqueous buffer, such as phosphate (B84403) buffer or water containing an acid like phosphoric acid or formic acid. nih.govsielc.com The choice of acid modifier is often dictated by the detector being used; for instance, formic acid is compatible with mass spectrometry (MS) detection. sielc.com
Because some piperidine compounds lack a strong UV chromophore, alternative detection methods like Charged Aerosol Detection (CAD) may be used. researchgate.net In some cases, pre-column derivatization with a UV-active agent, such as 4-toluene sulfonyl chloride, can be performed to enable sensitive UV detection. nih.gov The method is validated for parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure it is suitable for routine quality control analysis. nih.govnih.govresearchgate.net
Table 2: Example HPLC Conditions for Piperidine Derivative Analysis
| Parameter | Condition 1 nih.gov | Condition 2 researchgate.net | Condition 3 sielc.com |
|---|---|---|---|
| Compound Type | Piperidine (derivatized) | 4-Methanesulfonyl-piperidine | 4-chloro-1-methyl-piperidine |
| Column | Inertsil C18 (250 x 4.6 mm) | Atlantis C18 (150 x 4.6 mm, 3.5 µm) | Newcrom R1 |
| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) | Water (0.1% Heptafluorobutyric Acid) : Acetonitrile (90:10, v/v) | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV | Charged Aerosol Detection (CAD) | UV, MS-compatible |
| Temperature | 30°C | 40°C | Not Specified |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. umass.edu It is widely used in synthetic chemistry to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. umass.edulongdom.org
In the context of synthesizing this compound or its precursors, TLC is an invaluable tool for reaction monitoring. wisc.edu The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. savemyexams.com The plate is then placed in a sealed chamber with a shallow pool of a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it passes over the spot and carries the components of the mixture up the plate at different rates. wisc.edu
The separation is based on the relative affinities of the compounds for the stationary phase (silica) and the mobile phase. wisc.edu By spotting the starting material, the reaction mixture, and a "co-spot" (a spot of starting material on top of the reaction mixture) on the same plate, a chemist can visually track the disappearance of the reactant and the appearance of the product. rochester.edu
After development, the separated spots are visualized. If the compounds are colored, they can be seen directly. However, most are colorless, requiring visualization aids such as UV light (if the compounds are UV-active, they appear as dark spots on a fluorescent background) or staining with an agent like iodine vapor or potassium permanganate. umass.edulongdom.orgthaiscience.info The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize and compare compounds. TLC is also a primary tool for the initial assessment of product purity after work-up and purification. aga-analytical.com.pl
Table 3: Typical TLC System for Monitoring a Piperidine Derivative Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum or glass plates. nih.govthaiscience.info |
| Mobile Phase (Eluent) | A mixture of solvents, often a non-polar and a polar solvent. A common example for piperidine derivatives is n-hexane and ethyl acetate (B1210297) (e.g., 7:3 v/v). thaiscience.info The polarity is adjusted to achieve good separation. |
| Application | A capillary tube is used to apply small spots of the starting material(s) and the reaction mixture at different time points onto the baseline of the plate. wisc.edu |
| Development | The plate is placed in a closed chamber containing the mobile phase, which ascends the plate via capillary action. umass.edu |
| Visualization | The dried plate is viewed under UV light (254 nm and/or 366 nm). longdom.org Alternatively, the plate can be placed in a chamber containing iodine crystals, which react with organic compounds to produce colored spots. longdom.org |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure, geometry, and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energies and properties of a given molecular system.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govrsc.orgmdpi.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. For Piperidine-4-Carboximidamide, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be instrumental in determining its fundamental electronic properties. rsc.orgmdpi.com
Key properties that would be elucidated for this compound using DFT include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra to help in the characterization of the molecule.
Electronic Properties: Calculating dipole moment, polarizability, and other electronic descriptors. researchgate.net
Thermodynamic Parameters: Predicting properties such as the heat of formation and Gibbs free energy.
| Parameter | Description | Typical Functional/Basis Set |
|---|---|---|
| Optimized Geometry | Lowest energy conformation (bond lengths, angles). | B3LYP/6-311++G(d,p) |
| Total Energy | The total electronic energy of the molecule in its ground state. | B3LYP/6-311++G(d,p) |
| Dipole Moment | A measure of the net molecular polarity. | B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | Frequencies corresponding to molecular vibrations (IR/Raman). | B3LYP/6-311++G(d,p) |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ntnu.nomdpi.com While DFT includes some measure of electron correlation, HF theory neglects it, which can affect the accuracy of certain properties. However, HF is a crucial starting point for more advanced calculations and remains a valuable tool for geometry optimization. scirp.orgresearchgate.net
For this compound, the HF method, often in conjunction with a basis set like 6-31G(d), would be used to:
Obtain an initial optimized molecular geometry. mdpi.com
Calculate the total electronic energy and molecular orbitals.
Serve as a reference for more sophisticated methods that build upon the HF framework to include electron correlation (post-HF methods). ntnu.no
The geometry optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformation. scirp.orgresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr
For this compound, analysis of the FMOs would provide insights into:
Chemical Reactivity: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net
Electronic Transitions: The HOMO-LUMO gap corresponds to the lowest energy electronic excitation, which can be correlated with UV-Visible spectral data. scirp.org
Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors like chemical hardness, softness, electronegativity, and the global electrophilicity index can be calculated to quantify reactivity. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Global Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Quantifies the electrophilic nature of the molecule. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. rsc.org It is plotted on the surface of the electron density, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green represents neutral potential. researchgate.net
For this compound, an MEP map would be invaluable for:
Identifying the nucleophilic and electrophilic sites. The nitrogen atoms of the amine and imidamide groups, with their lone pairs of electrons, would likely be regions of negative potential (red), while the hydrogen atoms attached to them would be regions of positive potential (blue).
Predicting intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its behavior in a biological or chemical system. rsc.org
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. colab.ws
Applied to this compound, NBO analysis would reveal:
Hybridization: The specific hybridization of each atom in the molecule.
Charge Distribution: The natural atomic charges on each atom, offering a more chemically intuitive picture than other charge models.
Intramolecular Interactions: It quantifies the stabilizing energy associated with delocalization effects, such as hyperconjugation. This is achieved by analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. For example, the interaction between a nitrogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor) can be quantified to assess its contribution to molecular stability. rsc.orgcolab.ws
Molecular Dynamics Simulations
While quantum mechanics calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as a solvent or a biological receptor). researchgate.net
For this compound, an MD simulation could be used to:
Analyze Conformational Flexibility: The piperidine ring is known to exist in chair conformations. wikipedia.org MD simulations can explore the conformational landscape, the stability of different conformers, and the energy barriers for interconversion in a solution environment.
Study Solvation: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent organizes around the solute and calculate properties like the solvation free energy.
Investigate Binding to Biological Targets: If this compound is studied as a ligand for a protein, MD simulations can be used to model the protein-ligand complex. This can confirm the stability of the binding pose predicted by molecular docking and identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex over time. nih.govnih.gov
Conformational Analysis and Flexibility
The conformational landscape of this compound is largely dictated by the geometry of the piperidine ring. Consistent with the well-established principles of cyclohexane (B81311) stereochemistry, the piperidine ring predominantly adopts a chair conformation, which minimizes torsional and steric strain. wikipedia.org In this conformation, substituents at the 4-position can occupy either an axial or an equatorial position.
For 4-substituted piperidines, the energetic preference between the axial and equatorial conformers is influenced by the nature of the substituent. nih.gov While bulky, non-polar groups generally favor the more sterically accessible equatorial position, the conformational preference for polar substituents, such as the carboximidamide group, can be more complex. Factors such as electrostatic interactions and the potential for intramolecular hydrogen bonding come into play. nih.gov
Protonation of the piperidine nitrogen can further influence conformational equilibrium. For many 4-substituted piperidines with polar groups, protonation leads to a stabilization of the axial conformer. nih.gov This is attributed to favorable electrostatic interactions between the protonated nitrogen and the polar substituent. In the case of this compound, the carboximidamide group, with its own potential for protonation and hydrogen bonding, would likely exhibit a nuanced conformational behavior that is sensitive to the pH of the environment.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are instrumental in quantifying the energy differences between these conformers and predicting the most stable geometries. nih.govacs.org Such studies would be crucial for a deeper understanding of the three-dimensional structure of this compound and how it might influence its interactions with biological macromolecules.
Ligand-Target Interactions in Biological Systems
The structural motifs within this compound suggest its potential to engage in a variety of interactions with biological targets, such as proteins and nucleic acids. The piperidine ring, a common scaffold in medicinal chemistry, can participate in hydrophobic and van der Waals interactions within a binding pocket. nih.gov The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor, or, when protonated, a hydrogen bond donor.
The carboximidamide group is a key feature for establishing specific ligand-target interactions. As a bioisostere of a carboxylate or a protonated amine, it is capable of forming strong, directional hydrogen bonds and salt bridges. The two nitrogen atoms of the carboximidamide moiety can act as hydrogen bond donors, while the π-system can engage in π-stacking or cation-π interactions.
Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict and analyze how a ligand like this compound might bind to a specific biological target. researchgate.net For instance, studies on related piperidine carboxamides have elucidated their binding modes in the TRPA1 ion channel, highlighting the importance of hydrophobic interactions with the piperidine ring and hydrogen bonding with the carboxamide group for potent agonist activity. nih.gov A similar approach for this compound would involve docking the molecule into the active site of a target protein and simulating its dynamic behavior to assess the stability of the binding pose and identify key interacting residues.
In Silico ADME/Pharmacokinetic Analysis
In the early stages of drug discovery, in silico methods are widely employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its potential toxicity. researchgate.net These predictions help to identify potential liabilities and guide the optimization of lead compounds. For this compound, a range of computational models can be used to estimate its pharmacokinetic profile.
Several key physicochemical and pharmacokinetic parameters can be predicted using various software platforms. These predictions are often based on the compound's structure and rely on large datasets of experimentally determined properties. A summary of likely in silico ADME predictions for this compound is presented in the table below.
| ADME Property | Predicted Outcome | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | Low | Generally, lower molecular weight is associated with better absorption and distribution. |
| LogP (Lipophilicity) | Low to Moderate | Influences solubility, absorption, and membrane permeability. A balanced LogP is often desirable. |
| Aqueous Solubility | High | Essential for absorption and formulation. |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier Permeability | Low | Indicates whether the compound is likely to cross into the central nervous system. |
| Cytochrome P450 Inhibition | Low | Predicts the potential for drug-drug interactions. |
| Drug-Likeness (e.g., Lipinski's Rule of Five) | Compliant | Assesses whether the compound has physicochemical properties consistent with orally bioavailable drugs. |
Medicinal Chemistry Applications and Biological Activity
Piperidine-4-Carboximidamide as a Pharmacophore
The this compound moiety is a crucial pharmacophore in modern drug design, valued for its structural features that facilitate interactions with various biological targets. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity. mdpi.com
The design of drug-like molecules often leverages the this compound structure. Its utility is demonstrated in the strategy of molecular hybridization, where this pharmacophore is combined with other known active moieties to create new chemical entities with enhanced or multi-target activity.
A notable example involves the development of a novel series of piperine-carboximidamide hybrids. nih.govsemanticscholar.org In this research, the piperine (B192125) scaffold, an alkaloid from black pepper, was chemically linked to a carboximidamide group via a piperidine (B6355638) linker. This design aimed to create cytotoxic agents with a multi-targeted inhibitory pathway. nih.govsemanticscholar.org The introduction of the chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net The resulting hybrid molecules, specifically compounds VIc, VIf, VIg, VIi, and VIk, demonstrated significant antiproliferative activity. nih.govsemanticscholar.org
The piperidine ring is a prevalent core structure in a vast number of pharmaceuticals. researchgate.net As a scaffold, the this compound framework provides a versatile platform for constructing libraries of compounds aimed at specific biological pathways. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with target proteins.
For instance, the closely related piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov This highlights the potential of the piperidine core in designing inhibitors for specific enzymes. In another context, benzofuran (B130515) and piperazine (B1678402) moieties were hybridized to design novel type II inhibitors for cyclin-dependent kinase 2 (CDK2), demonstrating the adaptability of such scaffolds in targeting key components of the cell cycle pathway. nih.gov The chromenopyridine scaffold, another heterocyclic system, also shows broad biological properties, underscoring the importance of such core structures in drug discovery. mdpi.com
Therapeutic Applications and Potential Targets
The structural attributes of this compound and its derivatives make them promising candidates for various therapeutic applications, with a significant focus on oncology. nih.govresearchgate.net
Derivatives incorporating the this compound scaffold have shown considerable potential as anticancer agents. researchgate.net Piperidine-containing compounds have been investigated for their therapeutic effects against a range of cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.gov The anticancer mechanisms can involve the activation of molecular pathways that lead to apoptosis, or programmed cell death. nih.gov
A key strategy in modern cancer therapy is the targeted inhibition of protein kinases that are crucial for cancer cell growth and survival. This compound derivatives have been specifically designed to target multiple kinases simultaneously.
In the case of the piperine-carboximidamide hybrids, several compounds were found to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), BRAF kinase (specifically the V600E mutant), and Cyclin-Dependent Kinase 2 (CDK2). nih.govsemanticscholar.org
EGFR Inhibition: Compounds VIc, VIf, VIg, VIi, and VIk displayed inhibitory activity against EGFR with IC50 values between 96 and 127 nM. nih.govsemanticscholar.org
BRAFV600E Inhibition: Compounds VIf and VIk were the most effective inhibitors of the mutated BRAFV600E kinase, with IC50 values of 49 and 40 nM, respectively. nih.govsemanticscholar.org
CDK2 Inhibition: Compound VIk emerged as a particularly potent inhibitor of CDK2, with an IC50 value of 12 nM, which is 1.5 times more potent than the reference drug dinaciclib. nih.govsemanticscholar.org
This multi-targeted approach is advantageous as it can potentially overcome drug resistance mechanisms that arise from the redundancy of signaling pathways in cancer cells.
Table 1: Kinase Inhibitory Activity of Piperine-Carboximidamide Hybrids
| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | CDK2 IC50 (nM) |
|---|---|---|---|
| VIc | 96 - 127 | Not specified | Not specified |
| VIf | 96 - 127 | 49 | Not specified |
| VIg | 96 - 127 | Not specified | Not specified |
| VIi | 96 - 127 | Not specified | Not specified |
| VIk | 127 | 40 | 12 |
| Dinaciclib | Not applicable | Not applicable | ~18 |
Data sourced from multiple studies. nih.govsemanticscholar.org
The ultimate goal of targeting kinases like EGFR, BRAF, and CDK2 is to halt the uncontrolled proliferation of cancer cells. The piperine-carboximidamide hybrids demonstrated potent antiproliferative activity against a panel of human cancer cell lines. nih.govsemanticscholar.org
Compounds VIf and VIk were identified as powerful inhibitors of cancer cell proliferation, with average GI50 (50% growth inhibition) values of 44 nM and 35 nM, respectively, across four different cancer cell lines. nih.govsemanticscholar.org Specifically, for compound VIk, the IC50 values against A-549 (lung), MCF-7 (breast), HT-29 (colon), and Panc-1 (pancreatic) cancer cell lines were 32 nM, 35 nM, 38 nM, and 36 nM, respectively. semanticscholar.org Furthermore, compounds VIc, VIf, and VIk showed a high capacity to inhibit the survival of the LOX-IMVI melanoma cell line. nih.govsemanticscholar.org This broad-spectrum activity underscores the potential of these compounds as effective anticancer agents.
Table 2: Antiproliferative Activity of Selected Piperine-Carboximidamide Hybrids
| Compound | Mean GI50 (nM) (across four cell lines) |
|---|---|
| VIf | 44 |
| VIk | 35 |
Data sourced from multiple studies. nih.govsemanticscholar.org
Anticancer Activity
Effects on Specific Cancer Cell Lines (e.g., LOX-IMVI melanoma)
The investigation of piperidine-carboxamide derivatives as potential anti-melanoma agents has yielded nuanced results that underscore the importance of isomeric configurations for biological activity. Research into N-arylpiperidine-3-carboxamide scaffolds has identified compounds with the ability to induce a senescence-like phenotype and exert antiproliferative effects on the A375 human melanoma cell line. nih.gov
In a notable finding, the regioisomeric position of the carboxamide group on the piperidine ring was found to be a critical determinant of activity. While derivatives with the carboxamide at the 3-position of the piperidine ring showed promising anti-melanoma effects, the corresponding regioisomer with the functionality at the 4-position, consistent with the piperidine-4-carboxamide structure, was found to be inactive in these studies. nih.gov This highlights the precise structural requirements for achieving antiproliferative activity in this class of compounds against melanoma cells.
Further studies on other melanoma cell lines, such as B16F10 and A375, have explored the antiproliferative effects of synthetic bipiperidinyl derivatives of cannabidiol, demonstrating the potential for piperidine-containing compounds in melanoma treatment. mdpi.com However, direct and specific data on the effects of this compound on the LOX-IMVI melanoma cell line remain limited in the current body of scientific literature.
Antibacterial and Antimicrobial Activities
Piperidine-4-carboxamide derivatives have emerged as a promising class of antibacterial agents, particularly in the fight against challenging pathogens such as Mycobacterium abscessus. This bacterium is known for causing difficult-to-treat pulmonary infections due to its resistance to a wide range of anti-infective agents. nih.gov
One notable derivative, MMV688844 (also referred to as 844), is a piperidine-4-carboxamide that has demonstrated bactericidal properties against M. abscessus. nih.gov Subsequent research has identified the molecular target of this compound as DNA gyrase, placing it in the category of Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov Structure-activity relationship (SAR) studies have led to the development of analogues with enhanced antibacterial activity and improved pharmacokinetic profiles, including better stability in mouse plasma and increased oral bioavailability. nih.gov
The antimicrobial activity of these derivatives is not limited to mycobacteria. Studies on other synthetic derivatives of piperidine-4-carboxamide have shown a diverse antimicrobial profile against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, research into other piperidine derivatives has confirmed their potential as broad-spectrum antimicrobial agents, with some compounds exhibiting significant activity against Staphylococcus aureus, Escherichia coli, and various fungal strains. researchgate.netbiomedpharmajournal.orgacademicjournals.orgbiointerfaceresearch.com
Below is a table summarizing the minimum inhibitory concentration (MIC) values of selected piperidine-4-carboxamide analogues against various nontuberculous mycobacteria (NTM) strains and S. aureus.
| Compound | M. abscessus ATCC19977 | M. abscessus 103 | M. chelonae 117 | M. avium 11 | S. aureus Newman |
| 844-TFM | 1.6 | 1.6 | 1.6 | >100 | >100 |
| 5l | 0.8 | 0.8 | 0.8 | 6.25 | >100 |
| 5r | 0.8 | 0.8 | 0.8 | 50 | >100 |
| Moxifloxacin | 3.12 | 3.12 | 1.6 | 0.8 | 0.1 |
| Data is presented as MIC in µM. Data sourced from nih.gov. |
Antiviral Activities (e.g., SARS-CoV-2, HIV-1)
The piperidine-4-carboxamide scaffold has been identified as a valuable starting point for the development of potent antiviral agents, with activity demonstrated against a range of viruses, including human coronaviruses and Human Immunodeficiency Virus 1 (HIV-1).
In the context of the COVID-19 pandemic, research has highlighted the potential of piperidine-4-carboxamide analogues as inhibitors of coronaviruses. The compound NCGC2955, a piperidine-4-carboxamide derivative, has shown antiviral activity against the alpha-coronavirus NL63 and the beta-coronavirus OC43. gavinpublishers.com More significantly, NCGC2955 and a structurally related analogue, 153, have demonstrated inhibitory effects against SARS-CoV-2, including the alpha and delta variants, in various cell lines. gavinpublishers.com These compounds have been shown to inhibit viral activity at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents that could be further developed for clinical applications. gavinpublishers.com
In the field of HIV-1 research, derivatives of piperidine have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of N-phenyl piperidine analogues, specifically 3-carboxamides, have been identified as being particularly active. nih.gov These compounds have shown high potency against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses, highlighting their potential to overcome common drug resistance mechanisms. nih.gov
The table below presents the in vitro antiviral activities of selected piperidine-4-carboxamide compounds against human coronaviruses.
| Compound | Virus Strain | Cell Line | EC50 (µM) |
| NCGC2955 | NL63 | Vero | 2.5 ± 0.15 |
| NCGC2955 | NL63 | MK2 | 1.5 ± 0.2 |
| NCGC2955 | OC43 | HFF | 1.5 ± 0.01 |
| NCGC2955 | SARS-CoV-2 (Alpha) | Vero E6 | 9.21 ± 0.01 |
| 153 | SARS-CoV-2 (Alpha) | Vero E6 | 6.75 ± 0.56 |
| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 |
| 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 |
| EC50 represents the concentration for 50% inhibition. Data sourced from gavinpublishers.com. |
Analgesic and Anti-inflammatory Properties
Derivatives of piperidine-4-carboxamide have been investigated for their potential to alleviate pain and inflammation. These compounds are of interest due to the well-established role of the piperidine nucleus in a variety of centrally and peripherally acting therapeutic agents.
Studies on halogenated derivatives of piperidine-4-carboxamide have demonstrated significant anti-inflammatory activity in vivo. researchgate.nethamdard.edu.pk In a carrageenan-induced rat paw edema model, which is a standard method for assessing acute inflammation, chloro and bromo derivatives of piperidine-4-carboxamide exhibited potent anti-inflammatory effects, with the percentage of edema inhibition being comparable to that of the standard drug, acetylsalicylic acid. researchgate.nethamdard.edu.pk In contrast, the fluoro derivative showed insignificant activity, indicating that the nature of the halogen substituent plays a crucial role in the anti-inflammatory properties of these compounds. researchgate.nethamdard.edu.pk
In addition to their anti-inflammatory effects, certain piperidine derivatives have shown promise as analgesics. researchgate.net Research on various piperidine-containing compounds has pointed to their potential in the development of new treatments for chronic pain. researchgate.netnih.govpjps.pk The analgesic activity of these compounds is often evaluated using models such as the tail-flick latency test in mice, which measures the response to a thermal pain stimulus. researchgate.net
The anti-inflammatory effects of phenacyl halide derivatives of piperidine-4-carboxamide are summarized in the table below.
| Compound | Mean Increase in Paw Edema (mL) after 3 hours | % Inhibition of Edema |
| Control (Carrageenan) | 0.76 ± 0.01 | - |
| Acetylsalicylic Acid | 0.36 ± 0.01 | 52.63 |
| Chloro-derivative | 0.37 ± 0.02 | 51.31 |
| Bromo-derivative | 0.45 ± 0.01 | 40.78 |
| Fluoro-derivative | 0.72 ± 0.02 | 5.26 |
| Data represents the mean ± SEM. Data sourced from researchgate.nethamdard.edu.pk. |
Dopamine (B1211576) Reuptake Inhibition
The piperidine scaffold is a key component in the design of compounds that target monoamine transporters, including the dopamine transporter (DAT). Inhibition of dopamine reuptake is a critical mechanism for modulating dopaminergic neurotransmission and is a therapeutic strategy for a variety of neuropsychiatric disorders.
Research on 4-benzylpiperidine (B145979) carboxamides has provided valuable insights into the structure-activity relationships governing the inhibition of dopamine reuptake. nih.govkoreascience.kr Studies have shown that the length of the linker region in these molecules is a significant factor, with compounds having a two-carbon linker exhibiting much higher potency in inhibiting DAT compared to those with a three-carbon linker. nih.gov
Furthermore, the nature of the aromatic ring substituents has been found to be crucial for selectivity. Specifically, the presence of a diphenyl group is strongly correlated with a higher degree of DAT inhibition. nih.gov These findings have been instrumental in guiding the modulation of 4-benzylpiperidine carboxamides from being primarily serotonin (B10506)/norepinephrine reuptake inhibitors (SNRIs) to becoming triple reuptake inhibitors (TRIs), which also target the dopamine transporter. nih.gov The development of potent and selective DAT inhibitors is an active area of research, with the goal of creating more effective treatments for conditions such as depression and attention-deficit hyperactivity disorder. researchgate.netnih.govnih.govresearchgate.net
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). researchgate.net The inhibition of DPP-IV is a well-established therapeutic approach for the management of type 2 diabetes mellitus. researchgate.net Piperidine-based structures are among the various scaffolds that have been successfully utilized in the design of potent and selective DPP-IV inhibitors. researchgate.netsemanticscholar.orgnih.gov
The binding site of the DPP-IV enzyme has distinct pockets, and the efficacy of inhibitors is largely dependent on how well their structural features interact with these sites. nih.gov The S1 pocket of DPP-IV is notably hydrophobic, and the interaction of the inhibitor with this pocket is a key determinant of its potency. nih.gov
Interestingly, in the development of DPP-IV inhibitors, it has been observed that piperidine-3-carboxylic acid derivatives can exhibit greater efficacy than compounds derived from L-proline, which is a more traditional design element for this class of inhibitors. brieflands.com This suggests that the piperidine ring offers unique structural advantages for optimizing interactions with the DPP-IV active site. The development of novel DPP-IV inhibitors continues to be an important area of research, with a focus on improving potency, selectivity, and pharmacokinetic properties. nih.govbrieflands.comnih.gov
Enzyme Inhibition Mechanisms (e.g., trypsin-like serine proteases)
The piperidine scaffold has been effectively employed in the design of inhibitors for various enzymes, including the family of trypsin-like serine proteases. These enzymes are involved in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention.
A notable example is the development of piperidine carbamate (B1207046) dipeptide inhibitors that have shown potent activity against the serine proteases matriptase and hepsin. nih.govepa.gov These peptidomimetic inhibitors were rationally designed to replace the P4 and P3 amino acid residues of larger tetrapeptide inhibitors with non-peptide piperidine carbamates. nih.gov This design allows the piperidine moiety to span the S3-S4 sidechain-binding pockets of the target proteases. nih.gov
The nitrogen of the piperidine ring serves as a versatile attachment point for various aryl and sulfonyl substituted groups. nih.gov By modifying these substituents, it is possible to achieve more specific interactions within the S4 pockets of matriptase and hepsin, thereby enhancing the potency and selectivity of the inhibitors. nih.gov This approach has led to the identification of multiple compounds with nanomolar activity against these proteases and excellent selectivity over off-target serine proteases like factor Xa and thrombin. nih.gov The underlying mechanism of inhibition for many serine protease inhibitors involves the binding of the inhibitor to the active site in a substrate-like manner, leading to a stable complex that prevents the enzyme from carrying out its normal catalytic function. mdpi.com
Structure-Activity Relationship (SAR) Studies in Drug Discovery
For instance, in the development of anti-infective agents, SAR studies on piperidine-4-carboxamides have revealed the importance of specific substituents on the piperidine ring and the carboxamide nitrogen for their activity against Mycobacterium abscessus. nih.gov These findings suggest that the piperidine core acts as a crucial scaffold for orienting the necessary pharmacophoric groups in three-dimensional space to interact with their biological target, which has been identified as DNA gyrase. nih.gov
Influence of Substituent Variations on Biological Potency
The biological potency of piperidine derivatives can be significantly altered by the nature and position of various substituents. In the case of piperidine-4-carboxamide analogs, variations in the substituents on the piperidine nitrogen and the aromatic rings attached to the core structure have led to significant changes in their inhibitory activity.
For example, the introduction of specific chemical groups can enhance the binding affinity of the molecule to its target enzyme or receptor, leading to increased potency. The electronic and steric properties of these substituents play a critical role in this enhancement. Research on CCR5 inhibitors based on a piperidine-4-carboxamide scaffold demonstrated that specific substitutions resulted in compounds with potent anti-HIV-1 activity. nih.gov
A study on piperidine-4-carboxamide analogs as inhibitors of human cytomegalovirus (CMV) highlighted the importance of the substituent at the 4-position of the piperidine ring. Moving the isopropyl carboxamide from the 4-position to the 3-position resulted in a complete loss of anti-CMV activity. mdpi.com Furthermore, replacing the isopropyl amide with a 4-(2-aminoethyl)pyridine (B79904) amide improved the anti-CMV activity. mdpi.com This indicates that both the nature of the substituent and its position are critical for biological activity.
Table 1: Influence of Substituent Position on Anti-CMV Activity of Piperidine Carboxamide Analogs
| Compound | Position of Isopropyl Carboxamide | Anti-CMV Activity |
|---|---|---|
| 1 | 4-position | Active |
| 2 | 3-position | Inactive |
Data sourced from a study on the synthesis and anti-cytomegalovirus activity of piperidine-4-carboxamides. mdpi.com
Optimization of Anti-HCV Activity
While specific data on the optimization of this compound for anti-Hepatitis C Virus (HCV) activity is not available, research on a 4-aminopiperidine (B84694) (4AP) scaffold provides a relevant case study in the optimization of piperidine derivatives for this indication. The optimization process typically involves a medicinal chemistry campaign to improve potency, reduce toxicity, and enhance pharmacokinetic properties. nih.govnih.gov
In the optimization of the 4AP scaffold, researchers identified that the chemotype inhibits the assembly and release of infectious HCV particles. nih.govnih.gov The initial screening hit was optimized, leading to derivatives with increased potency against HCV, reduced in vitro toxicity, and improved metabolic stability. nih.govnih.gov This was achieved through systematic modifications of different parts of the molecule, including the linker and aryl ring connected to the 4-amino group of the piperidine. nih.gov
Prodrug Strategies and Bioavailability Enhancement
Prodrug strategies are often employed to overcome challenges such as poor solubility and limited oral bioavailability of parent drug molecules. researchgate.netnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
For piperidine-containing compounds, prodrug strategies could involve modifying the piperidine nitrogen or other functional groups to create more soluble or permeable derivatives. For example, attaching a phosphate (B84403) group can significantly increase water solubility, which is a common strategy for developing intravenous formulations. nih.gov For oral delivery, prodrugs can be designed to be more lipophilic to improve absorption across the gastrointestinal tract. researchgate.net
While specific prodrugs of this compound are not documented in the available literature, the general principles of prodrug design are applicable. The aim would be to temporarily mask the polar carboximidamide group to enhance membrane permeability, with subsequent enzymatic or chemical cleavage in vivo to release the active parent compound.
Patent Landscape and Intellectual Property
Analysis of Existing Patents Pertaining to Piperidine-4-Carboximidamide
A review of the patent literature reveals that this compound and its related structures are frequently cited in patents for a variety of therapeutic applications. While patents for the specific compound this compound are limited, numerous patents claim derivatives and compounds where this moiety is a key structural component. These patents are held by a range of pharmaceutical companies and research institutions, indicating a broad interest in the therapeutic potential of this chemical scaffold.
The patents generally cover:
Novel chemical entities: Many patents claim novel derivatives of piperidine-4-carboxamide or related structures. These patents often include a Markush structure, which is a generic chemical structure that encompasses a large number of related compounds.
Therapeutic applications: The patents often specify the therapeutic use of the claimed compounds. For example, derivatives of piperidine-4-carboxamide have been patented for their potential as analgesics, local anesthetics, and for treating disorders related to the 5HT2A receptor. google.comgoogle.com
Synthetic processes: Some patents focus on novel and efficient methods for synthesizing piperidine-4-carboxamide derivatives. google.comgoogle.com
A search on PubChem for this compound reveals its association with at least seven patents. nih.gov These patents highlight its role as a building block in the synthesis of more complex molecules with potential therapeutic activities.
Innovation Trends and Patent Filing Patterns
The trend in patent filings for piperidine-containing compounds has been robust, reflecting the ongoing importance of this scaffold in drug discovery. Analysis of patent databases like SureChEMBL shows a significant number of patents related to life sciences that include piperidine (B6355638) derivatives. biorxiv.org The filing patterns suggest a sustained interest in developing new drugs based on this heterocyclic system.
Key innovation trends include:
Focus on specific therapeutic areas: There is a noticeable trend in patenting piperidine derivatives for specific diseases. For instance, there are numerous patents for their use as enzyme inhibitors (e.g., PI3K, mTOR, DDRS, and JAK inhibitors), receptor modulators (e.g., histamine (B1213489) H3 and muscarinic M4 receptors), and for treating conditions like cancer, obesity, and central nervous system disorders. medchemica.comgoogle.com.nacriver.comgoogle.comgoogle.com
Exploration of diverse chemical space: Researchers are continuously modifying the piperidine scaffold to explore new chemical space and improve pharmacokinetic and pharmacodynamic properties. This is evident from the wide array of substituents and ring modifications described in the patent literature.
Geographic distribution of filings: Patent applications for piperidine derivatives are filed globally, with significant activity in major markets like the United States, Europe, and Japan. epo.orgeuropa.eu This indicates the global nature of pharmaceutical research and the desire to protect intellectual property in multiple jurisdictions.
Strategic Implications for Research and Development
The patent landscape for this compound and its derivatives has several strategic implications for research and development:
Freedom to Operate: For companies looking to develop new drugs based on the this compound scaffold, a thorough freedom-to-operate analysis is crucial. This involves identifying existing patents that may block the development and commercialization of a new product.
Opportunities for Innovation: The existing patent landscape also reveals opportunities for innovation. For example, there may be "white spots" in the patent landscape, which are areas where there is little or no patent protection. These areas could be fertile ground for new research and development.
Licensing and Collaboration: The patent landscape can also inform licensing and collaboration strategies. Companies with strong patent portfolios in this area may be attractive partners for collaboration or licensing agreements.
Focus on Novelty and Inventiveness: To secure patent protection, new inventions must be novel and non-obvious. This means that researchers must focus on developing truly innovative compounds and applications that are not disclosed in the prior art.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
The synthesis of substituted piperidines is a cornerstone of modern organic and medicinal chemistry. mdpi.com Future research will likely focus on developing more efficient, cost-effective, and stereoselective methods to access complex piperidine-4-carboximidamide derivatives. While traditional methods often rely on the hydrogenation of pyridine (B92270) precursors, recent advancements point toward more innovative strategies. mdpi.com
Key areas for development include:
Catalytic Processes : The use of organocatalysis is gaining prominence alongside classic metal catalysis for piperidine (B6355638) synthesis. mdpi.com Researchers are exploring novel catalysts, such as those based on iron or iridium, for reactions like reductive amination and asymmetric hydrogenation, which could be adapted for large-scale, enantioselective synthesis of this compound analogues. mdpi.com
Alkene Cyclization : Innovative methods involving the cyclization of alkenes are being developed. mdpi.com Techniques such as gold-catalyzed oxidative amination and palladium-catalyzed intramolecular amination offer new routes to construct the piperidine ring with high levels of control over stereochemistry. mdpi.com
Modular Strategies : A recently unveiled two-step modular approach combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This method simplifies the construction of complex piperidines, reducing multi-step processes to as few as two to five steps and avoiding the need for costly precious metal catalysts like palladium. news-medical.net Adopting such modular strategies for this compound could dramatically accelerate the synthesis of diverse compound libraries for screening.
These advanced synthetic methods promise to make previously inaccessible or difficult-to-synthesize derivatives of this compound more readily available for biological evaluation.
Exploration of New Biological Targets and Therapeutic Areas
While research on this compound itself is specific, the broader class of piperidine carboxamides has been investigated against a range of biological targets, suggesting promising therapeutic avenues for exploration. The structural similarity allows for the extrapolation of potential applications.
Future research should investigate the activity of this compound derivatives in the following areas:
Neurodegenerative Diseases : Piperidine-4-carboxamide has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic amyloid-beta variants in Alzheimer's disease. nih.gov This precedent suggests that the this compound core could be optimized to develop new disease-modifying therapies for Alzheimer's. nih.gov
Infectious Diseases : Based on a pharmacophore model, novel piperidine-4-carboxamide derivatives have been designed as potent C-C chemokine receptor type 5 (CCR5) inhibitors. nih.gov Since CCR5 is a key co-receptor for HIV entry into host cells, this line of inquiry could lead to the development of new anti-HIV-1 agents. nih.gov
Oncology : The piperidine scaffold is a component of inhibitors targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase involved in tumor cell growth. arabjchem.org Furthermore, hybrids of piperine (B192125) and carboximidamide have shown potent antiproliferative activity by targeting multiple kinases. nih.gov This indicates the potential of the this compound scaffold in developing novel anticancer agents.
Inflammatory and Metabolic Diseases : Cathepsin K, a cysteine protease involved in bone resorption, is a target for treating osteoporosis. researchgate.netmdpi.com Piperidine-3-carboxamide derivatives have been successfully developed as potent Cathepsin K inhibitors, suggesting that the 4-carboximidamide scaffold could also be explored for this target. researchgate.netmdpi.com
Table 1: Potential Biological Targets for this compound Derivatives Based on Related Scaffolds
| Scaffold | Biological Target | Therapeutic Area | IC₅₀ / Activity | Reference |
| Piperidine-4-carboxamide | Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease | 34 μM (for Cpd-41) | nih.gov |
| Piperidine-4-carboxamide | C-C Chemokine Receptor 5 (CCR5) | HIV/AIDS | 25.53 nM (for compound 16i) | nih.gov |
| Piperidine Carboxamide | Anaplastic Lymphoma Kinase (ALK) | Cancer | (QSAR model developed) | arabjchem.org |
| Piperidine-3-carboxamide | Cathepsin K | Osteoporosis | 0.08 µM (for compound H-9) | researchgate.netmdpi.com |
| Piperine-carboximidamide | BRAFV600E / CDK2 | Cancer | 40 nM / 12 nM (for VIk) | nih.gov |
Advanced Computational Modeling for Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. emanresearch.orgopenmedicinalchemistryjournal.commdpi.com For this compound, these techniques can accelerate the identification of potent and selective inhibitors.
Future applications of computational modeling in this area include:
3D-QSAR and Pharmacophore Modeling : Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can elucidate the key structural features required for biological activity. arabjchem.orgresearchgate.net By building robust models, such as a Topomer CoMFA model, researchers can predict the inhibitory activity of newly designed this compound derivatives before their synthesis, saving time and resources. arabjchem.org Pharmacophore modeling can similarly help in screening large databases for novel hits. nih.govmdpi.com
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. openmedicinalchemistryjournal.comnih.gov For this compound derivatives, docking studies can reveal crucial binding interactions with amino acid residues in the active site of targets like kinases or proteases, guiding the design of more potent analogues. researchgate.netnih.govmdpi.com
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions predicted by docking. nih.gov This can confirm the binding mode and help refine the design of next-generation inhibitors based on the this compound scaffold. nih.gov
These computational approaches, when used in synergy, create a powerful workflow for structure-based drug design, enabling the efficient optimization of lead compounds. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating various stages of drug discovery. bpasjournals.comijmsm.org Integrating these technologies into the research of this compound can significantly enhance efficiency and success rates. researchgate.net
Key opportunities for integration include:
Accelerated Target Identification : AI algorithms can analyze vast biological datasets (genomic, proteomic) to identify and validate novel biological targets for which this compound derivatives might be effective. mdpi.com
De Novo Drug Design : Generative AI models can design novel molecular structures from scratch that are optimized for desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. ijmsm.orgmdpi.com This can lead to the creation of innovative this compound analogues with improved therapeutic potential.
Predictive Modeling : ML models can be trained to predict the biological activities, pharmacokinetic properties, and potential toxicity of new compounds. mdpi.comnih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, reducing the high attrition rates common in drug development. researchgate.net
By leveraging AI and ML, the time and cost associated with bringing a new drug to market can be substantially reduced, potentially by 40-60% in terms of timelines. bpasjournals.comresearchgate.net
Design of Multi-Targeted Inhibitors
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. frontiersin.org Designing drugs that can modulate several targets simultaneously—a multi-target approach—is an emerging strategy to improve therapeutic efficacy and overcome drug resistance. frontiersin.org The this compound scaffold is well-suited for development as a framework for such multi-targeted agents.
A notable example is the development of piperine-carboximidamide hybrids designed to act as cytotoxic agents by targeting multiple kinases simultaneously. nih.gov These compounds displayed potent inhibitory activity against EGFR, BRAF, and CDK2. nih.gov
Future research in this domain should focus on:
Rational Design : Integrating knowledge of the pharmacophores for different targets to design single molecules capable of interacting with multiple binding sites.
Systems Biology : Utilizing a systems biology approach to identify key nodes in disease networks that can be co-targeted for synergistic therapeutic effects.
Fragment-Based Growth : Using the this compound core as a starting point and growing the molecule by adding fragments known to bind to different targets of interest.
This strategy holds the potential to create more effective and robust therapies for complex multifactorial diseases. frontiersin.org
Table 2: Example of Multi-Target Activity with a Carboximidamide Scaffold
| Compound | Target 1 (EGFR) IC₅₀ | Target 2 (BRAFV600E) IC₅₀ | Target 3 (CDK2) IC₅₀ | Reference |
| VIk | 96 nM | 40 nM | 12 nM | nih.gov |
| VIf | 127 nM | 49 nM | N/A | nih.gov |
| VIc | 102 nM | N/A | N/A | nih.gov |
Q & A
Q. What are the established synthetic routes for Piperidine-4-Carboximidamide, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives and nitrile precursors. Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and catalyst selection (e.g., NaOH or K₂CO₃). For example, highlights the use of NaOH in dichloromethane for analogous piperidine derivatives, achieving 99% purity after recrystallization. Yield optimization requires careful control of stoichiometry and reaction time, with purification via column chromatography or distillation .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Characterization involves:
- NMR : Analyze proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm) and carboximidamide group signals (δ 7.0–8.0 ppm for NH₂).
- HPLC/MS : Confirm molecular weight ([M+H]⁺ peak) and assess purity (>95% by area normalization).
- FT-IR : Identify N-H stretching (~3350 cm⁻¹) and C=N vibrations (~1650 cm⁻¹). Cross-referencing with databases like PubChem () ensures consistency with reported spectra.
Q. What are the primary applications of this compound in medicinal chemistry research?
The compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and GPCR modulators. Its carboximidamide group enables hydrogen bonding with biological targets (e.g., ATP-binding pockets), as seen in studies of pyridine derivatives ( ). Researchers often functionalize the piperidine ring to enhance solubility or binding affinity .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?
Discrepancies in NMR or mass spectra may arise from tautomerism, solvent effects, or impurities. For example, notes that oxime derivatives exhibit hydrogen-bonded supramolecular structures, which can alter spectral profiles. Mitigation strategies include:
Q. What experimental design principles apply when studying this compound’s role in enzyme inhibition assays?
Rigorous assays require:
- Positive/Negative Controls : Use known inhibitors (e.g., staurosporine for kinases) and solvent-only controls.
- Dose-Response Curves : Test 5–10 concentrations to calculate IC₅₀ values ( ).
- Replication : Perform triplicate runs to account for plate-to-plate variability. Statistical analysis (e.g., ANOVA) should validate significance, as emphasized in and .
Q. How can researchers address low reproducibility in this compound synthesis across laboratories?
Poor reproducibility often stems from undocumented variables (e.g., trace moisture, oxygen levels). Solutions include:
Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?
Degradation via hydrolysis or oxidation can be minimized by:
- Buffering solutions at pH 6–7 to stabilize the carboximidamide group.
- Adding antioxidants (e.g., ascorbic acid) or storing at −80°C.
- Monitoring stability via UPLC at timed intervals ( ).
Methodological Frameworks for Research Design
How to formulate a hypothesis-driven research question on this compound’s mechanism of action?
Q. How should researchers present synthetic and analytical data for peer-reviewed publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
